2-(2,4,5-Trimethylphenyl)propanoic acid
Description
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(2,4,5-trimethylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O2/c1-7-5-9(3)11(6-8(7)2)10(4)12(13)14/h5-6,10H,1-4H3,(H,13,14) |
InChI Key |
VBCNYMIKOISSEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trimethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2,4,5-trimethylbenzene with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4,5-Trimethylphenyl)propanoic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or distillation to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2-(2,4,5-trimethylphenyl)acetic acid or 2-(2,4,5-trimethylphenyl)acetone.
Reduction: Formation of 2-(2,4,5-trimethylphenyl)propanol.
Substitution: Formation of halogenated or nitrated derivatives of 2-(2,4,5-trimethylphenyl)propanoic acid.
Scientific Research Applications
2-(2,4,5-Trimethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-Inflammatory Propanoic Acid Derivatives
Several NSAID conjugates with propanoic acid moieties are structurally analogous ():
- Compound 7: 3-(2-(6-Methoxynaphthalen-2-yl)propanamido)propanoic acid (related to naproxen) .
- Compound 5: 5(3-(2-(4-Isobutylphenyl)propanamido)propanoic acid (linked to ibuprofen) .
Chlorinated Phenoxypropanoic Acids
2-(2,4,5-Trichlorophenoxy)propanoic acid (Fenoprop) shares a similar propanoic acid backbone but differs in substituents and toxicity:
Key Insight: Methyl groups in the trimethylphenyl variant reduce electronegativity compared to Fenoprop’s chlorine atoms, likely lowering reactivity and environmental persistence.
Crystallographic and Stereochemical Comparisons
Studies on racemic and quasiracemic mixtures of propanoic acid derivatives highlight structural flexibility:
- (R)-2-(2,4-Dichlorophenyl)propanoic acid forms discrete crystals with (S)-2-(2-chloro-4-nitrophenyl)propanoic acid .
- (S)-2-(2,4,5-Trichloroanilino)propanoic acid exhibits distinct packing vs. its phenoxy counterpart .
| Compound | Crystal Structure | Method |
|---|---|---|
| (R)-2-(2,4-Dichlorophenyl)propanoic acid | Layered H-bonding | SCXRD |
| 2-(2,4,5-Trimethylphenyl)propanoic Acid | Not reported | — |
Key Insight : The steric bulk of trimethylphenyl groups may hinder crystal packing compared to smaller substituents, impacting solid-state stability.
Physicochemical Properties
Calculated properties from analogs suggest:
- Acidity: pKa ≈ 4.8 (based on (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid) .
- LogD (pH 5.5) : ~2.5–3.0 (estimated from similar compounds in ).
- Hydrogen bonding: 2 H-acceptors, 1 H-donor .
Comparatively, fluorinated analogs like 3,4,5-trifluorophenylacetic acid (LogD ≈ 1.8) are less hydrophobic, underscoring the trimethyl group’s impact.
Q & A
Q. How can researchers verify the structural identity of 2-(2,4,5-Trimethylphenyl)propanoic acid?
- Methodological Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze aromatic proton environments and methyl group positions, and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For example, the 2,4,5-trimethylphenyl group generates distinct splitting patterns in the aromatic region (δ 6.8–7.2 ppm) and methyl proton signals (δ 2.1–2.5 ppm) in ¹H NMR. Cross-validation with Fourier-transform infrared spectroscopy (FTIR) can confirm the carboxylic acid moiety (C=O stretch ~1700 cm⁻¹) .
Q. What synthetic routes are commonly used to prepare 2-(2,4,5-Trimethylphenyl)propanoic acid?
- Methodological Answer: Two primary approaches are:
- Friedel-Crafts Alkylation : Reacting propanoic acid derivatives (e.g., propionyl chloride) with mesitylene (1,3,5-trimethylbenzene) under Lewis acid catalysis (AlCl₃). However, regioselectivity challenges may arise due to steric hindrance from the 2,4,5-trimethyl groups .
- Suzuki-Miyaura Coupling : Using a boronic acid-substituted propanoic acid derivative and a halogenated 2,4,5-trimethylphenyl precursor. This method offers better control over substitution patterns but requires palladium catalysts and optimized reaction conditions .
Q. How can researchers assess the purity of this compound for pharmacological studies?
- Methodological Answer: Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard. Use a C18 column and a mobile phase gradient of acetonitrile/water (0.1% trifluoroacetic acid). Compare retention times with reference standards (e.g., Ph. Eur. impurity markers for related propanoic acids) . For trace impurities, gas chromatography-mass spectrometry (GC-MS) or UPLC-MS/MS provides higher sensitivity .
Advanced Research Questions
Q. What strategies address low yield in Friedel-Crafts synthesis due to steric hindrance from the 2,4,5-trimethylphenyl group?
- Methodological Answer:
- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing kinetic control.
- Directed ortho-metalation : Use directing groups (e.g., -OMe, -COOR) on the aromatic ring to guide alkylation to the desired position, followed by demethylation or decarboxylation .
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict reactive sites and optimize reaction pathways, minimizing trial-and-error experimentation .
Q. How does the substitution pattern (2,4,5-trimethyl) influence biological activity compared to analogs like 2,4,6-trimethyl derivatives?
- Methodological Answer:
- Lipophilicity studies : Measure logP values (shake-flask method or HPLC-derived) to compare membrane permeability. The 2,4,5-substitution increases steric bulk, potentially reducing interactions with hydrophobic enzyme pockets compared to 2,4,6-derivatives .
- Enzyme inhibition assays : Test against cyclooxygenase (COX-1/COX-2) or lipoxygenase (LOX) to evaluate anti-inflammatory potential. Use IC₅₀ comparisons with ibuprofen or other propanoic acid derivatives .
Q. What analytical methods detect trace levels of 2-(2,4,5-Trimethylphenyl)propanoic acid in environmental samples?
- Methodological Answer:
- Solid-phase extraction (SPE) : Use mixed-mode cation-exchange cartridges (e.g., Oasis MCX) to preconcentrate water samples.
- UPLC-MS/MS : Employ electrospray ionization (ESI⁻) in multiple reaction monitoring (MRM) mode. Key transitions: m/z 207 → 161 (quantifier) and 207 → 143 (qualifier). Achieve detection limits <0.1 ng/L with isotope-labeled internal standards (e.g., ¹³C₆-analog) .
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?
- Methodological Answer:
- Meta-analysis : Cross-reference studies for variables like solvent choice (DMSO vs. ethanol) or cell line viability (MTT vs. resazurin assays).
- Dose-response validation : Replicate assays under standardized conditions (e.g., NIH/3T3 fibroblasts for cytotoxicity, RAW 264.7 macrophages for anti-inflammatory effects) .
Handling and Safety Considerations
Q. What precautions are critical when handling 2-(2,4,5-Trimethylphenyl)propanoic acid in the lab?
- Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile intermediates (e.g., propionyl chloride) .
- Spill management : Neutralize acidic spills with sodium bicarbonate, followed by adsorption using vermiculite.
- Waste disposal : Segregate as hazardous organic acid waste (EPA Waste Code D002) .
Data Contradiction Analysis
Q. Why do some studies report conflicting melting points for this compound?
- Methodological Answer: Variations arise from polymorphism or residual solvents. Standardize recrystallization protocols (e.g., from ethanol/water vs. acetonitrile) and confirm purity via DSC (differential scanning calorimetry). For example, a sharp endothermic peak at 142–145°C indicates a pure crystalline form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
